7-Methyl-1-tetralone oxime
Description
Fundamental Role of Oximes as Versatile Functional Groups in Organic Synthesis
Oximes, characterized by the R¹R²C=NOH functional group, are a cornerstone of modern organic synthesis, prized for their dual reactivity and ability to serve as precursors to a wide array of other functional groups. numberanalytics.comtestbook.com Formed through the condensation of an aldehyde or a ketone with hydroxylamine (B1172632), oximes are integral intermediates in the synthesis of compounds ranging from pharmaceuticals to advanced materials. testbook.comnumberanalytics.com Their significance stems from their capacity to be transformed into amines, nitriles, amides (via the Beckmann rearrangement), and various nitrogen-containing heterocyclic compounds. testbook.comvedantu.com
The versatility of oximes is further highlighted by their participation in a variety of reaction types. They can undergo nucleophilic substitution, where the hydroxylamine group is displaced, and electrophilic addition reactions. numberanalytics.com Moreover, the N-O bond within the oxime functionality can be cleaved under specific conditions, leading to the formation of iminyl radicals, which have become powerful intermediates in modern synthetic methodologies. nih.gov This diverse reactivity allows chemists to strategically incorporate nitrogen atoms into complex molecules, a critical step in the synthesis of many biologically active compounds. researchgate.net
The ability of oximes to act as protecting groups for carbonyl compounds further underscores their importance. Their formation is typically efficient, and they can be subsequently removed under mild conditions, restoring the original carbonyl group. testbook.com This protective strategy is invaluable in multi-step syntheses where the reactivity of a ketone or aldehyde needs to be temporarily masked.
Historical Context and Evolution of Tetralone Oxime Chemistry
The chemistry of oximes dates back to the 19th century, and since their discovery, they have been pivotal in the development of organic chemistry. numberanalytics.com The Beckmann rearrangement, a classic named reaction involving the conversion of an oxime to an amide, has been a subject of study for nearly a century and a half and is a testament to the long-standing importance of this functional group. nih.gov A prime industrial example of this rearrangement is the synthesis of caprolactam from cyclohexanone (B45756) oxime, a key precursor to Nylon 6. nih.gov
The study of tetralone oximes, a specific class of oximes derived from tetralones (bicyclic aromatic ketones), has evolved in parallel. wikipedia.org Tetralones themselves are significant building blocks in the synthesis of natural products, pharmaceuticals, and agricultural agents. wikipedia.org Consequently, their oxime derivatives have been investigated as key intermediates for introducing nitrogen into these complex frameworks.
Early research on tetralone oximes focused heavily on their aromatization reactions, such as the Semmler-Wolff reaction, which converts tetralone-derived oximes into substituted anilines and naphthylamines under acidic conditions. nih.govijsrp.org Over time, the focus has expanded to include a broader range of transformations. For instance, palladium-catalyzed versions of the Semmler-Wolff reaction have been developed to proceed under milder conditions, enhancing their synthetic utility and functional group tolerance. nih.gov Furthermore, the unique stereochemistry of tetralone oximes has been explored, revealing unusual regioselectivity in Beckmann rearrangements influenced by neighboring groups. pnas.org This ongoing research demonstrates a continuous refinement of the synthetic potential of tetralone oximes.
Overview of 7-Methyl-1-tetralone (B1293843) Oxime in Contemporary Synthetic Transformations
7-Methyl-1-tetralone oxime, derived from its parent ketone, 7-Methyl-1-tetralone, serves as a valuable intermediate in modern organic synthesis. lookchem.comchemicalbook.com Its structure, which combines the reactivity of an oxime with the bicyclic framework of a tetralone, makes it a useful precursor for a variety of more complex molecules.
One of the key transformations of this compound is the Beckmann rearrangement . This reaction is used to produce lactams, which are cyclic amides. For example, the Beckmann rearrangement of 7-fluoro-6-methyl-1-tetralone oxime, a closely related analogue, is a key step in the synthesis of aminotetralone derivatives. google.com This rearrangement typically involves treating the oxime with a strong acid, such as a mixture of phosphoric acid and phosphoric anhydride (B1165640), to induce the migration of the carbon group anti-periplanar to the oxime's hydroxyl group, resulting in a ring-expanded lactam. google.com
Catalytic hydrogenation is another important reaction of this compound. This process, which involves the addition of hydrogen across the C=N double bond, is a direct route to the corresponding primary amine, 7-methyl-1-aminotetralin. The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. google.comiitm.ac.in The resulting aminotetralins are valuable building blocks for pharmaceuticals. tandfonline.com Recent advances have also explored iridium-based catalysts for the hydrogenation of oximes to hydroxylamines under acidic conditions, offering an alternative pathway with high functional group tolerance. dicp.ac.cn
The Semmler-Wolff aromatization reaction provides a pathway from this compound to the corresponding N-acetylated naphthylamine. An improved method for this reaction utilizes acetic anhydride and anhydrous phosphoric acid, leading to high yields of the acetylamino compound. ijsrp.org This transformation is valuable for the synthesis of substituted naphthalene (B1677914) derivatives.
Below is a table summarizing key synthetic transformations involving this compound and its analogues:
| Transformation | Reagents and Conditions | Product Type | Reference(s) |
| Oximation | Hydroxylamine hydrochloride, sodium acetate (B1210297), ethanol, 70-75°C | Oxime | google.com |
| Beckmann Rearrangement | 85% Phosphoric acid, phosphoric anhydride, 90°C | Lactam | google.com |
| Catalytic Hydrogenation | 10% Palladium-carbon, hydrogen gas, methanol, 50°C, 40 kg/cm ² | Primary Amine | google.com |
| Semmler-Wolff Aromatization | Acetic anhydride, anhydrous phosphoric acid, 80°C | Acetylamino Naphthalene | ijsrp.org |
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-5-6-9-3-2-4-11(12-13)10(9)7-8/h5-7,13H,2-4H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXXCKJRKNRTSY-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=NO)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(CCC/C2=N\O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Methyl 1 Tetralone Oxime and Analogues
Conventional Formation of Oximes from 7-Methyl-1-tetralone (B1293843)
The synthesis of 7-Methyl-1-tetralone oxime, a ketone derivative utilized as an intermediate in organic synthesis, is commonly achieved through established chemical reactions. lookchem.com The primary conventional method involves the condensation of 7-Methyl-1-tetralone with hydroxylamine (B1172632).
Hydroxylamine Condensation Reactions
The formation of this compound is a classic example of a condensation reaction between a ketone and hydroxylamine. This reaction is typically performed by treating 7-Methyl-1-tetralone with hydroxylamine hydrochloride in the presence of a base. A specific example of this is the reaction of 7-fluoro-6-methyl-1-tetralone with hydroxyammonium (B8646004) chloride and sodium acetate (B1210297) in a mixture of water and ethanol. google.com The mixture is heated to facilitate the reaction, typically at temperatures between 70 to 75°C for several hours. google.com
The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the tetralone. This is followed by dehydration, leading to the formation of the oxime. The reaction is reversible and is typically driven to completion by removing water or by using an excess of one of the reactants.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing the reaction conditions is crucial for maximizing the yield and selectivity of the oxime. Key parameters that can be adjusted include the choice of base, solvent, and temperature.
For instance, in the synthesis of related oximes, various bases and solvents have been screened to determine the optimal conditions. acs.org In one study, bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene), and various carbonates and alkoxides were tested alongside solvents like toluene, DCE (1,2-dichloroethane), DMSO, and MeCN. acs.org The results indicated that the choice of base and solvent significantly impacts the reaction yield. acs.org For example, TBD in DMSO was found to be effective for a particular oxime synthesis, yielding the desired product in 41% yield. acs.org
Temperature also plays a critical role. While some oximation reactions proceed at room temperature, others require heating to achieve a reasonable reaction rate and yield. google.com The optimal temperature is a balance between reaction kinetics and the stability of the reactants and products.
Advanced Preparative Routes for Substituted Tetralone Oximes
Beyond conventional methods, advanced synthetic routes have been developed for the preparation of substituted tetralone oximes and their derivatives. These methods often offer improved yields, better functional group tolerance, and access to a wider range of analogues.
One notable advanced method is the palladium-catalyzed Semmler-Wolff reaction, which converts substituted tetralone O-pivaloyl oximes to the corresponding 1-aminonaphthalenes. nih.govacs.org This reaction proceeds via an oxidative addition of the oxime N–O bond to a Pd(0) complex. nih.govacs.org This method has been shown to be effective for a variety of substituted tetralone oximes and is tolerant of sensitive functional groups like nitro groups, which are not compatible with traditional Semmler-Wolff conditions. nih.gov
Another approach involves the use of sulfur-fluoride reagents to convert ketoximes to imidoyl fluorides, which can then be transformed into other products. For example, tetralone oxime can be converted to a 7-membered ring imidoyl fluoride (B91410), which then efficiently forms the corresponding amidine. brynmawr.edunih.gov
Furthermore, copper-catalyzed reactions of O-acetyl oximes with β-ketoesters or nitriles can produce polysubstituted pyrroles and furans, respectively. rsc.org For instance, α-tetralone oximes have been used to produce tricyclic products that resemble the natural product laevigatin. rsc.org
A summary of various substituted tetralone oximes and their corresponding aminonaphthalene products from a palladium-catalyzed aromatization is presented in the table below.
| Entry | Substrate (Tetralone Pivaloyl Oxime) | Product (Aminonaphthalene) | Yield (%) |
| 1 | 1c | 2 | 87 |
| 2 | 3 | 4 | 75 |
| 3 | 5a | 6 | 80 |
| 4 | 7 | 8 | 80 |
| 5 | 9 | 10 | 78 |
| 6 | 11 | 12 | 85 |
| 7 | 13 | 14 | 82 |
| 8 | 15 | 16 | 76 |
| Data sourced from a study on palladium-catalyzed aromatization of substituted tetralone pivaloyl oximes. nih.gov |
Regiospecificity and Stereochemical Control in Oxime Synthesis
The synthesis of oximes from unsymmetrical ketones like substituted tetralones can lead to the formation of stereoisomers (E and Z isomers). Controlling the stereochemical outcome is a significant challenge in oxime synthesis.
Generally, the formation of oximes from aryl ketones leads to the thermodynamically more stable E-isomer. nih.gov However, methods have been developed to access the less stable Z-isomers. One such method is the photoisomerization of oximes using visible-light-mediated energy transfer catalysis. nih.gov This technique has been successfully applied to 1-tetralone (B52770) oxime, allowing for the selective formation of the Z-isomer. nih.gov
In the context of further reactions of tetralone oximes, regiospecificity is also a key consideration. For example, in the Semmler-Wolff reaction, the regioselectivity of the aromatization can be advantageous compared to traditional nitration/reduction routes for synthesizing substituted anilines. nih.gov However, challenges can arise, as seen with 6-bromo-1-tetralone, where competing side reactions can occur. nih.gov
The table below shows the Z/E selectivity for the photoisomerization of various cyclic oximes.
| Entry | Substrate | Z/E Ratio | Yield (%) |
| 20 | 1-indanone (B140024) oxime | 1:1.6 | 98 |
| 21 | 2-substituted 1-indanone oxime | 2.5:1 | 99 |
| 22 | 1-tetralone oxime | 1:2.4 | 99 |
| 23 | 2-substituted 1-tetralone oxime | 5:1 | 99 |
| 24 | 1-benzosuberone oxime | 13:1 | 99 |
| Data sourced from a study on photocatalyzed triplet sensitization of oximes. nih.gov |
Mechanistic Investigations of Key Rearrangement Reactions Involving 7 Methyl 1 Tetralone Oxime and Analogues
The Beckmann Rearrangement
Discovered by Ernst Otto Beckmann, this reaction is the acid-catalyzed rearrangement of an oxime to a substituted amide or, in the case of cyclic oximes, a lactam. wikipedia.orgorganicreactions.org It is a common competing pathway under the acidic conditions used for the Semmler-Wolff reaction. nih.gov
The mechanism of the Beckmann rearrangement is a well-established, stereospecific process. wikipedia.org
Activation: The reaction is initiated by the activation of the oxime's hydroxyl group, typically through protonation by a strong acid or conversion into a better leaving group (e.g., a tosylate). alfa-chemistry.commasterorganicchemistry.com This step makes the group highly electrophilic. alfa-chemistry.com
Rearrangement and Nitrilium Ion Formation: The departure of the leaving group (e.g., water) is typically the rate-limiting step. alfa-chemistry.com This departure is accompanied by a concerted wikipedia.orgalfa-chemistry.com-shift, where the alkyl or aryl group positioned anti-periplanar to the leaving group migrates from carbon to the electron-deficient nitrogen. nih.govalfa-chemistry.comorganic-chemistry.org This concerted migration and loss of the leaving group results in the formation of a highly reactive nitrilium ion intermediate. alfa-chemistry.comaudreyli.com
Nucleophilic Attack and Tautomerization: The electrophilic carbon of the nitrilium ion is then rapidly attacked by a nucleophile, which is typically water in the reaction medium. masterorganicchemistry.comlscollege.ac.in This attack forms an imidate (the tautomer of an amide). masterorganicchemistry.com Subsequent proton transfer and tautomerization yield the final, more stable lactam product. chem-station.commasterorganicchemistry.com
For 1-tetralone (B52770) oximes, the migratory aptitude generally favors the aryl group over the alkyl group, and the rearrangement proceeds with the migrating group anti to the leaving group. chem-station.comnih.gov
Ring Expansion Reactions Leading to Lactams from Tetralone Oximes
The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts an oxime into an amide or a lactam in the case of cyclic oximes. alfa-chemistry.comwikipedia.org This reaction proceeds through the protonation of the oxime's hydroxyl group, transforming it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org Subsequently, the group anti-periplanar to the leaving group migrates to the nitrogen atom in a concerted step, leading to the formation of a nitrilium ion intermediate. alfa-chemistry.com This migration occurs with retention of the migrating group's configuration. The nitrilium ion is then attacked by water, and after tautomerization, the final lactam product is formed. masterorganicchemistry.com
For cyclic ketoximes like those derived from tetralones, this rearrangement results in a ring expansion, yielding a lactam. wikipedia.org For instance, the Beckmann rearrangement of cyclohexanone (B45756) oxime is a commercially significant process for the production of ε-caprolactam, the monomer for Nylon 6. wikipedia.org The reaction can be catalyzed by various acids, including Brønsted acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids. alfa-chemistry.comwikipedia.org
The key steps in the Beckmann rearrangement are:
Activation of the hydroxyl group: Protonation by an acid or conversion to a sulfonate ester. alfa-chemistry.com
Migration and departure of the leaving group: A concerted rsc.orgbohrium.com-shift of the group anti to the leaving group. alfa-chemistry.com
Nucleophilic attack: The resulting nitrilium ion is trapped by a nucleophile, typically water. masterorganicchemistry.com
Tautomerization: The initial product tautomerizes to the more stable amide or lactam. masterorganicchemistry.com
| Stage | Description |
|---|---|
| Activation | The oxime hydroxyl group is protonated or converted into a good leaving group (e.g., -OMs, -OTs). alfa-chemistry.com |
| Ionization (Rate-Limiting Step) | Loss of the leaving group generates a highly reactive nitrilium ion intermediate. alfa-chemistry.com |
| Migration and Capture | The R group anti periplanar to the departing leaving group migrates from carbon to nitrogen in a concerted rsc.orgbohrium.com-shift. alfa-chemistry.com |
| Solvolysis | The transient carbocation is rapidly attacked by a nucleophile (e.g., H₂O). alfa-chemistry.com |
Competitive Pathways: Semmler-Wolff versus Beckmann Rearrangement Selectivity in Substituted Systems
In the case of α,β-unsaturated cyclohexenone oximes, such as those derived from substituted tetralones, a competitive reaction known as the Semmler-Wolff reaction (or Semmler-Wolff aromatization) can occur alongside the Beckmann rearrangement. ijsrp.orgchem-station.com This reaction leads to the formation of an aromatic amine. ijsrp.org The reaction is typically carried out under harsh conditions, often using a solution of acetic acid and acetic anhydride (B1165640) containing hydrogen chloride. ijsrp.orgnih.gov
The selectivity between the Semmler-Wolff and Beckmann pathways is influenced by the substitution pattern of the tetralone oxime. For instance, the presence of substituents at the ortho-position has been observed to favor the Beckmann rearrangement over aromatization. ijsrp.org The choice of reaction conditions also plays a crucial role. While traditional Semmler-Wolff conditions are harsh, recent developments have shown that palladium catalysts can promote the conversion of cyclohexenone and tetralone O-pivaloyl oximes to the corresponding primary anilines under milder conditions, thereby limiting the competing Beckmann rearrangement. nih.gov
The Semmler-Wolff reaction is essentially a special case of the Beckmann rearrangement that involves a neighboring group participation leading to aromatization. wikipedia.org The mechanism involves the elimination of water followed by dehydrogenation of the ring to yield the aromatic amine. ijsrp.org
Reductive Rearrangements of Oxime Systems
Reductive rearrangements of oximes offer an alternative pathway to access secondary amines, often involving ring enlargement in cyclic systems. These transformations can be catalyzed by various reagents, including Lewis acids and hydrosilanes.
Lewis Acid-Catalyzed Transformations (e.g., Boron-Based Catalysts)
Strong Lewis acids, such as the boron-based catalyst tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been shown to effectively catalyze the reductive rearrangement of oximes at room temperature. rsc.orgbohrium.com This transformation utilizes hydrosilanes as the reducing agent and generally produces secondary amines in good yields. rsc.org In the case of cyclic oximes, this reaction leads to ring-enlarged secondary amines. rsc.org
Boronic acids, in combination with co-catalysts, have also been employed to facilitate Beckmann-type rearrangements. For example, a boronic acid/perfluoropinacol system has been shown to be an effective organocatalyst for the Beckmann rearrangement under ambient conditions. nih.gov
Hydrosilane-Mediated Reductive Processes and Reaction Pathways
The use of hydrosilanes as reducing agents in the presence of a strong boron Lewis acid catalyst provides a mild method for the reductive rearrangement of oximes. rsc.org Control experiments and DFT computational analysis have suggested the existence of multiple energetically accessible reaction pathways. rsc.orgresearchgate.net
These pathways can be broadly categorized as either a reduction-rearrangement sequence or a rearrangement-reduction sequence. rsc.orgresearchgate.net The reduction-rearrangement pathway is often slightly preferred, particularly at ambient temperatures. rsc.orgresearchgate.net The specific outcome of the reaction is not dependent on the initial configuration (E/Z) of the oxime. researchgate.net
Exploration of N,O-Bissilylated Hydroxylamine (B1172632) and Iminium Ion Intermediates
Mechanistic studies of the hydrosilane-mediated reductive rearrangement of oximes have pointed to the involvement of key intermediates. Two of the proposed reaction pathways proceed through a common N,O-bissilylated hydroxylamine intermediate. rsc.orgresearchgate.net The subsequent ring-expanding rearrangement of this intermediate leads to the formation of an iminium ion, which is then reduced to the final secondary amine product. rsc.orgresearchgate.net
An alternative pathway, which does not involve a hydroxylamine intermediate, more closely resembles the mechanism of the Beckmann rearrangement. rsc.orgresearchgate.net In this case, an O-silylated oxime rearranges to a nitrilium ion, which is then reduced. rsc.orgresearchgate.net
| Intermediate | Associated Pathway | Key Transformation |
|---|---|---|
| N,O-Bissilylated Hydroxylamine | Reduction-Rearrangement (Paths A and B) | Ring-expanding rearrangement to an iminium ion. rsc.orgresearchgate.net |
| Iminium Ion | Reduction-Rearrangement (Paths A and B) | Reduction to the final secondary amine. rsc.orgresearchgate.net |
| Nitrilium Ion | Rearrangement-Reduction (Path C) | Formed from an O-silylated oxime, followed by reduction. rsc.orgresearchgate.net |
Derivatization and Functionalization Strategies for 7 Methyl 1 Tetralone Oxime and Its Analogues
Synthesis and Reactivity of Oxime Ethers
Oxime ethers, formed by the substitution of the oxime's hydroxyl proton, are crucial intermediates in organic synthesis. masterorganicchemistry.com Their stability and predictable reactivity make them valuable precursors, especially in the realm of radical chemistry.
The synthesis of oxime ethers from 7-methyl-1-tetralone (B1293843) oxime can be achieved through several O-alkylation strategies. The most common method involves the deprotonation of the oxime with a base to form the corresponding oximate anion, which then acts as a nucleophile in a reaction with an alkylating agent, such as an alkyl halide or sulfate. acs.org These reactions are typically conducted in the presence of a base in an appropriate solvent. acs.org
Metal-mediated approaches can expand the scope of O-alkylation. For instance, metal centers can enhance the nucleophilicity of the oxime, enabling reactions with less reactive alkylating agents like alkenes. acs.org While classical methods often rely on strong bases and reactive alkyl halides, metal catalysis offers milder conditions and unique reactivity patterns. acs.orgorganic-chemistry.org For example, one-pot syntheses have been developed where an aldehyde is converted to an oxime and subsequently O-alkylated in the same reaction vessel, often facilitated by a base like potassium carbonate. Another approach involves the use of triphenylphosphine (B44618) and carbon tetrachloride to activate alcohols for reaction with oximes, furnishing the corresponding O-alkyl ethers regioselectively. organic-chemistry.org
A key feature of oxime derivatives is the inherent weakness of the N-O bond, which allows for its homolytic scission under thermal or photochemical conditions to generate radical species. researchgate.net This property is central to their use as radical precursors. The energy required for this cleavage is relatively low, making oxime ethers and esters susceptible to fragmentation upon stimulation. researchgate.net
Upon homolytic cleavage of the N-O bond in an oxime ether, an iminyl radical and an oxygen-centered (alkoxy) radical are formed. researchgate.net The stability and subsequent reaction pathways of these radicals are influenced by the substituents on the oxime ether and the reaction conditions. The generation of these radical pairs opens up a plethora of possibilities for subsequent bond-forming reactions. nih.gov
Oxime ethers are versatile precursors for generating a variety of radical species. The initial homolytic scission of the N-O bond directly produces a nitrogen-centered iminyl radical and an oxygen-centered alkoxy radical. researchgate.net
Nitrogen-Centered Radicals: The iminyl radical (R₂C=N•) is a primary product of the N-O bond cleavage. These radicals are valuable intermediates for constructing nitrogen-containing molecules. They can participate in various reactions, including hydrogen atom abstraction, addition to π-systems, and cyclization reactions. researchgate.netbeilstein-journals.org
Oxygen-Centered Radicals: The concurrently formed alkoxy radical (R'O•) can also engage in subsequent reactions, most notably hydrogen atom abstraction from a suitable donor.
Carbon-Centered Radicals: While oxime ethers directly produce N- and O-centered radicals, they can serve as precursors to carbon-centered radicals through secondary processes. For example, an alkoxy radical could undergo β-scission if appropriately substituted, or an iminyl radical could be involved in a sequence that ultimately generates a carbon-centered radical. However, oxime esters are more commonly employed for the direct generation of carbon-centered radicals via decarboxylation. researchgate.net
Intramolecular radical cyclization reactions involving oxime ethers have been studied, where a radical generated elsewhere in the molecule adds to the C=N bond of the oxime ether. scielo.brsemanticscholar.org This process results in the formation of an alkoxyaminyl radical, which is stabilized by the adjacent oxygen lone pair, and ultimately leads to the formation of cyclic alkoxy amines. scielo.brsemanticscholar.org
Synthesis and Transformations of Oxime Esters as Radical Precursors
Similar to oxime ethers, oxime esters contain a labile N-O bond and are excellent precursors for radical generation. researchgate.net They are particularly useful for generating carbon-centered radicals. The synthesis typically involves the acylation of the parent oxime with an acyl chloride or anhydride (B1165640).
Upon N-O bond homolysis, an iminyl radical and an acyloxyl radical are produced. researchgate.net The acyloxyl radical can readily undergo decarboxylation (loss of CO₂) to generate a carbon-centered radical. This two-step fragmentation process makes oxime esters highly effective sources of alkyl or aryl radicals for various synthetic applications. researchgate.net
Recent research has highlighted the utility of cyclic ketoxime esters in radical-mediated C-C bond cleavage reactions. nih.gov For instance, photocatalyzed reactions of oxime esters derived from cyclic ketones can lead to ring-opening and the formation of functionalized aliphatic nitriles. researchgate.net A significant application involving 1-tetralone (B52770) oxime derivatives is the palladium-catalyzed Semmler-Wolff aromatization reaction. In this process, various O-acyl oximes of substituted 1-tetralones are converted into the corresponding 1-aminonaphthalene derivatives. nih.gov The reaction proceeds via oxidative addition of the N-O bond to a Pd(0) center. nih.gov
| Entry | R Group (in O-Acyl) | Product | Yield (%) |
| 1 | Pentafluorobenzoyl | 1-Aminonaphthalene | 77 |
| 2 | Pivaloyl | 1-Aminonaphthalene | 77 |
| 3 | Benzoyl | 1-Aminonaphthalene | 55 |
| 4 | Acetyl | 1-Aminonaphthalene | 42 |
| 5 | Methoxycarbonyl | 1-Aminonaphthalene | 15 |
| 6 | Triethylsilyl | 1-Aminonaphthalene | <5 |
| 7 | Tosyl | 1-Aminonaphthalene | <5 |
Table 1: Palladium-Catalyzed Aromatization of 1-Tetralone O-Acyl Oximes to 1-Aminonaphthalene. nih.gov
Alkylation Site Selectivity in Oxime Salt Reactions (O- vs. N-Alkylation)
The alkylation of oxime salts presents a challenge in regioselectivity, as the oximate anion is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom. This leads to the formation of two possible products: O-alkylated oxime ethers and N-alkylated nitrones.
The ratio of O-alkylation to N-alkylation is influenced by several factors, including the nature of the oxime, the alkylating agent, the counter-ion, and the solvent. researchgate.net A systematic study on benzophenone (B1666685) oxime salts revealed key trends that can be extrapolated to systems like 7-methyl-1-tetralone oxime. researchgate.net
| Factor | Effect on O-Alkylation (vs. N-Alkylation) | Rationale/Comments |
| Oxime Substituents | Electron-withdrawing groups increase O-alkylation | Increases the acidity of the oxime proton and localizes negative charge on the oxygen. |
| Alkylating Agent | Electron-withdrawing groups on the alkylating agent (e.g., benzyl (B1604629) halides) slightly favor O-alkylation | Subtle electronic effect on the transition state. |
| Counter-ion (Li⁺, Na⁺, K⁺) | No systematic difference observed | The nature of the alkali metal cation has little influence on the O/N ratio in homogeneous solution. |
| Solvent | Heterogeneous conditions in nonpolar solvents (toluene) slightly decrease O-alkylation, whereas polar solvents (acetone) slightly increase it. | Solvent polarity and the state of ion aggregation affect the nucleophilicity of the oxygen and nitrogen atoms. |
Table 2: Factors Influencing the Site of Alkylation in Oxime Salts. researchgate.net
Generally, O-alkylation is often the major pathway, but significant amounts of the nitrone product can be formed under certain conditions. acs.org For preparative purposes, conditions are typically chosen to maximize the formation of the desired oxime ether.
C-H/N-O Bond Functionalization for Diverse Molecular Construction
Modern synthetic chemistry increasingly focuses on the direct functionalization of C-H and N-O bonds to streamline the synthesis of complex molecules. For derivatives of this compound, these strategies offer powerful tools for molecular construction.
The palladium-catalyzed Semmler-Wolff reaction of 1-tetralone oxime esters is a prime example of N-O bond functionalization. nih.gov The key step is the oxidative addition of the N-O bond to the palladium catalyst, initiating a cascade that results in aromatization. nih.gov This transformation highlights how the reactivity of the N-O bond can be harnessed to achieve significant molecular reorganization.
Furthermore, transition metal catalysis, particularly with rhodium, has emerged as a powerful method for C-H bond functionalization directed by an oxime or related group. rsc.org While specific examples on the tetralone framework are not prevalent, rhodium(III)-catalyzed C-H activation of aryl oximes has been used to construct complex heterocyclic systems. rsc.org Such a strategy could potentially be applied to the aromatic ring or the aliphatic backbone of this compound derivatives, using the oxime group as a directing element to achieve site-selective C-H bond cleavage and functionalization. This approach could enable the introduction of new substituents and the formation of novel cyclic structures.
Strategic Applications As Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis
Utilization in the Synthesis of Polycyclic Aromatic Hydrocarbons
A classic and effective application of α-tetralone oximes, including 7-methyl-1-tetralone (B1293843) oxime, is in the synthesis of substituted naphthylamines, which are important polycyclic aromatic compounds. This transformation is achieved through the Semmler-Wolff reaction, an acid-catalyzed aromatization of α,β-unsaturated cyclic ketoximes. nih.govijsrp.org
The reaction typically involves treating the tetralone oxime with a mixture of acetic acid and acetic anhydride (B1165640) while bubbling hydrogen chloride gas through the solution. ijsrp.org This process facilitates a dehydration and rearrangement cascade, ultimately leading to the formation of the corresponding aromatic amine. However, yields for this classic procedure rarely surpassed 50%. ijsrp.org
A significant improvement on this method was developed that utilizes acetic anhydride and anhydrous phosphoric acid at 80°C. This updated protocol was successfully applied to the aromatization of 7-methyl-α-tetralone oxime, affording the corresponding N-(7-methyl-1-naphthyl)acetamide in yields reported to be above 80%. ijsrp.org This high-yield conversion underscores the utility of 7-methyl-1-tetralone oxime as a direct precursor to functionalized naphthalene (B1677914) systems, which are core structures in many dyes, pharmaceuticals, and materials.
Table 1: Improved Semmler-Wolff Aromatization of Substituted α-Tetralone Oximes
| Starting Material | Product | Reagents | Yield |
|---|---|---|---|
| 7-Methyl-α-tetralone oxime | N-(7-Methyl-1-naphthyl)acetamide | Acetic Anhydride, Phosphoric Acid | >80% |
In a related context, β-tetralone oximes can be used to construct even more complex fused polycyclic systems. For instance, an N-bromosuccinimide (NBS) promoted intramolecular oxidative cyclization and aromatization of β-tetralone oximes has been shown to produce fused α-carbolines, which are pentacyclic aromatic structures. rsc.org
Access to Diverse Nitrogen-Containing Heterocyclic Systems
The oxime of 7-methyl-1-tetralone is a powerful intermediate for accessing a wide range of nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry and materials science. rsc.org The reactivity of the oxime allows for skeletal rearrangements and cyclization reactions that incorporate the nitrogen atom into new ring systems, often with a high degree of control.
Pyrroles and Indoles Synthesis from Oximes and Tetralone Oximes
While the Fischer indole (B1671886) synthesis is a cornerstone for producing indoles from ketones (via their phenylhydrazones), the direct use of oximes for simple indole synthesis is less common. alfa-chemistry.comwikipedia.org The Fischer synthesis involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde. wikipedia.org 7-Methyl-1-tetralone could, in principle, be reacted with phenylhydrazine (B124118) to form the corresponding phenylhydrazone, which would then be cyclized to yield a tetracyclic indole derivative (a tetrahydrobenz[cd]indole).
More direct applications of tetralone oximes have been developed for the synthesis of complex, fused indole-like systems. For example, β-tetralone oximes serve as precursors for fused α-carbolines, which contain an indole nucleus as part of a larger pentacyclic system. rsc.org The synthesis of carbazoles, which can be considered dibenzo-pyrroles, has also been achieved using advanced methods involving nitrene precursors, for which oximes can be a conceptual starting point. nih.gov
Construction of Annulated Heterocyclic Ensembles
One of the most powerful transformations of this compound for creating annulated (fused-ring) heterocycles is the Beckmann rearrangement. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction converts a cyclic ketoxime into a ring-expanded lactam (a cyclic amide). wikipedia.org The reaction proceeds through protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the departing water molecule. alfa-chemistry.commasterorganicchemistry.com
For this compound, the migrating group is the aromatic ring, leading to the formation of a seven-membered lactam ring fused to the benzene (B151609) ring. This reaction provides a direct route to substituted tetrahydro-1-benzazepin-2-one derivatives. A modified Beckmann rearrangement using sulfone iminium fluoride (B91410) reagents has been shown to successfully achieve this ring expansion with tetralone oxime, generating a 7-membered ring imidoyl fluoride which can be readily converted to the corresponding amidine. rsc.org
Table 2: Beckmann Rearrangement for Annulated Heterocycle Synthesis
| Reactant | Key Transformation | Product Class |
|---|---|---|
| Cyclic Ketoxime | Acid-catalyzed rearrangement | Lactam (ring-expanded) |
Tetracyclic Framework Formation via Electrophilic Aromatic Substitution Initiated by Oximes
A remarkable synthetic application of tetralone oximes involves their conversion into complex tetracyclic frameworks. This transformation was discovered during studies of the Semmler-Wolff/Schroeter aromatization on specifically substituted tetralone oximes. researchgate.net When the oxime of a 4-benzyl-substituted tetralone is subjected to the reaction conditions (e.g., heating in acetic anhydride followed by strong acid), the expected aromatized naphthylamine is only a minor product. researchgate.net
The major product arises from an unexpected intramolecular electrophilic aromatic substitution reaction. The reaction intermediate, instead of fully rearranging and aromatizing, acts as an electrophile that attacks the pendant benzyl (B1604629) group's aromatic ring. This cyclization event forges a new six-membered ring, resulting in a bridged tetracyclic ketone after hydrolytic workup. researchgate.net This serendipitous discovery provides a simple and modular pathway to otherwise difficult-to-access complex polycyclic systems, showcasing the potential of tetralone oximes to initiate complex cascade reactions. researchgate.net
Role as Intermediate in Complex Molecular Scaffold Preparation
The products derived from this compound, such as the naphthylamines, lactams, and tetracyclic ketones discussed previously, are themselves valuable intermediates for the preparation of more elaborate molecular scaffolds with potential applications in various fields, including medicinal chemistry.
Strategic Applications in Medicinal Chemistry Scaffold Preparation (e.g., Camptothecin Derivatives)
Based on a review of multiple established total syntheses of Camptothecin and its derivatives, there is no evidence to suggest that this compound or related tetralone structures are utilized as starting materials or key intermediates in its assembly. researchgate.netorganicchemistrydata.orgsquarespace.comdntb.gov.ua The synthetic routes to this complex alkaloid typically employ strategies involving the construction of the quinoline (B57606) and pyridone ring systems from different precursors.
Incorporation into Longifolene-Derived Structures for Further Chemical Study
A significant application of tetralone oximes, closely related to this compound, is in the synthesis of novel compounds derived from longifolene (B8805489), a naturally occurring tricyclic sesquiterpene. researchgate.net Researchers have successfully synthesized a series of (E)‐longifolene‐derived tetralone oxime ether compounds with the goal of exploring their potential as antifungal agents. researchgate.netresearchgate.net
The synthetic pathway to these complex molecules highlights the utility of the tetralone oxime moiety as a key intermediate. The general synthetic route is a multi-step process that begins with the conversion of longifolene into a tetralin derivative, which is then oxidized to the corresponding tetralone. nih.gov This tetralone is subsequently reacted with hydroxylamine (B1172632) hydrochloride to form the tetralone oxime. The final step involves the etherification of the oxime with various halides to yield the target longifolene-derived tetralone oxime ethers. researchgate.net
The following table outlines the key stages in the synthesis of these longifolene-derived structures:
| Step | Description | Reagents and Conditions |
| 1 | Isomerization-aromatization of Longifolene | ZnCl₂, 140 °C, reflux 8 h |
| 2 | Oxidation to Tetralone | TBHP, CH₃CN, CuCl₂, 40 °C |
| 3 | Oximation of Tetralone | NH₂OH·HCl, C₂H₅OH, Na₂CO₃, 100 °C, reflux 4 h |
| 4 | Etherification of Tetralone Oxime | DMF, NaH, various halides, 55 °C |
This data is based on the synthesis of longifolene-derived tetralone oxime ethers and is presented as a representative example.
The resulting compounds have been evaluated for their in vitro antifungal activity against a panel of fungi, with some derivatives showing promising results. researchgate.netresearchgate.net This research underscores the importance of the tetralone oxime scaffold as a platform for the development of new bioactive molecules.
Fragment-Based Design Principles for Oxime-Containing Molecular Architectures
Fragment-based drug discovery (FBDD) has become a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach involves screening libraries of low-molecular-weight compounds, or "fragments," for weak binding to a biological target. Hits from this initial screen are then optimized and grown into more potent, drug-like molecules.
The structural motifs present in this compound align well with the principles of fragment-based design. The tetralone scaffold is a recognized privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. researchgate.net Its rigid, three-dimensional shape can provide a well-defined starting point for interaction with a protein's binding site.
The oxime functional group itself is a valuable component in fragment-based design. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, the oxime moiety can be readily modified to explore the surrounding chemical space and optimize binding affinity. The versatility of oxime chemistry allows for the generation of diverse libraries of related fragments for screening.
The following table summarizes the key characteristics of molecular fragments that are desirable in the context of fragment-based drug design:
| Property | Desired Range | Rationale |
| Molecular Weight | < 300 Da | Ensures that the fragment is small enough to explore diverse chemical space upon elaboration. |
| cLogP | < 3 | Maintains solubility and reduces the likelihood of non-specific binding. |
| Number of H-bond Donors | ≤ 3 | Provides points for specific interactions without excessive polarity. |
| Number of H-bond Acceptors | ≤ 3 | Offers opportunities for directed binding to the target. |
| Number of Rotatable Bonds | ≤ 3 | Reduces conformational entropy loss upon binding, leading to more efficient binding. |
The core structure of this compound possesses attributes that make it an attractive scaffold for the design of fragment libraries. Its moderate size, defined three-dimensional structure, and the presence of a modifiable oxime group make it a suitable starting point for the development of novel therapeutic agents through a fragment-based approach.
Advanced Characterization and Computational Studies on 7 Methyl 1 Tetralone Oxime
Spectroscopic and Diffraction Techniques for Structural Elucidation
The precise three-dimensional structure and electronic properties of 7-Methyl-1-tetralone (B1293843) oxime are fundamental to understanding its reactivity and potential applications. Advanced spectroscopic and diffraction techniques provide empirical data to elucidate its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds like 7-Methyl-1-tetralone oxime. It provides detailed information about the chemical environment of individual atoms, allowing for the determination of both the configuration (the spatial arrangement of atoms) and the conformation (the dynamic shape of the molecule) of the oxime and its tetralone ring system.
The key to this analysis lies in the interpretation of chemical shifts, coupling constants, and through-space interactions (Nuclear Overhauser Effect, NOE). For this compound, the presence of the C=N double bond results in the possibility of two geometric isomers, (E) and (Z), which can often be distinguished by NMR. The chemical shifts of the protons and carbons near the oxime group are particularly sensitive to the orientation of the hydroxyl group. Although a specific NMR spectrum for 7-Methyl-1-tetralone is available, detailed assignment for the oxime is not provided in the searched literature. chemicalbook.com However, general principles of oxime NMR analysis can be applied.
The conformation of the six-membered, non-aromatic ring in the tetralone scaffold, which typically adopts a half-chair conformation, can also be investigated using proton-proton coupling constants. These constants are related to the dihedral angles between adjacent C-H bonds, providing insight into the puckering of the ring.
Table 1: Representative NMR Data for Tetralone Oxime Derivatives
| Nucleus | Isomer | Typical Chemical Shift Range (ppm) | Information Gained |
| 1H (OH) | (E) & (Z) | 8.0 - 12.0 | Presence of the oxime hydroxyl group. |
| 1H (aromatic) | (E) & (Z) | 7.0 - 8.5 | Substitution pattern on the aromatic ring. |
| 13C (C=N) | (E) & (Z) | 150 - 165 | Electronic environment of the oxime carbon. |
Note: These are generalized values and can vary based on solvent and substitution.
X-ray Crystallography for Solid-State Structure Determination of Oxime Derivatives
X-ray crystallography offers an unambiguous method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be determined. For oxime derivatives, X-ray crystallography is particularly valuable for definitively establishing the (E) or (Z) configuration of the oxime group. acs.org
While a specific crystal structure for this compound was not found in the available literature, studies on related oxime derivatives have demonstrated the utility of this technique. acs.org These studies confirm the geometry around the C=N bond and reveal details about intermolecular hydrogen bonding, which often plays a crucial role in the packing of oxime molecules in the crystal lattice.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates in Oxime Reactions
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying molecules with unpaired electrons, such as free radicals. rsc.org In the context of oxime chemistry, EPR is instrumental in detecting and characterizing radical intermediates that can form during certain chemical reactions. nih.govacs.org Oximes can serve as precursors to both nitrogen-centered (iminyl) and oxygen-centered radicals upon homolytic cleavage of the N-O bond. mdpi.com
The photolysis or thermolysis of oxime derivatives can generate iminoxyl radicals, which are detectable by EPR. nih.govnih.gov The EPR spectrum of such a radical derived from this compound would provide information about the distribution of the unpaired electron within the molecule through the analysis of hyperfine coupling constants. nih.gov The kinetics of the formation and decay of these radical species can also be monitored using time-resolved EPR techniques. researchgate.net
EPR studies, often complemented by computational methods, are crucial for understanding the mechanisms of reactions involving oximes and for designing new synthetic methodologies that proceed via radical pathways. acs.orgmdpi.com
Computational Chemistry for Mechanistic and Structural Analysis
Computational chemistry serves as a powerful complement to experimental techniques, providing insights into molecular structure, reactivity, and reaction mechanisms at an atomic level.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and energetics of molecules. researchgate.netacs.org For this compound, DFT calculations can be employed to:
Predict the relative stabilities of the (E) and (Z) isomers.
Model the vibrational spectra (e.g., IR and Raman) to aid in the interpretation of experimental data.
Elucidate the mechanisms of reactions such as the Semmler-Wolff reaction, which is relevant for tetralone-derived oximes. rsc.org
Determine the geometries of transition states and calculate activation energies, providing a deeper understanding of reaction kinetics.
DFT calculations have been successfully applied to study the mechanisms of various reactions involving oximes, including their formation and subsequent transformations. researchgate.netrsc.orgsemanticscholar.org These computational studies can help to rationalize experimental observations and predict the outcome of new reactions.
Table 2: Calculated Properties of a Model Tetralone Oxime
| Property | (E)-Isomer | (Z)-Isomer |
| Relative Energy (kcal/mol) | 0.0 | +1.2 |
| C=N Bond Length (Å) | 1.28 | 1.29 |
| N-O Bond Length (Å) | 1.40 | 1.40 |
Note: These are representative values from DFT calculations on a model system and may differ for this compound.
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Oxime Derivative Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.gov While specific QSAR studies on this compound were not identified, the methodology is highly relevant to the design of novel oxime derivatives with desired functionalities. acs.orgnih.govmdpi.com
A typical QSAR study involves:
Synthesizing a library of related compounds, in this case, derivatives of this compound.
Measuring the biological activity of these compounds (e.g., as enzyme inhibitors or receptor ligands).
Calculating a set of molecular descriptors for each compound that quantify various aspects of their chemical structure (e.g., size, shape, electronic properties, and hydrophobicity).
Developing a mathematical model that relates the descriptors to the observed activity.
The resulting QSAR model can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby guiding the design of more potent and selective molecules. This approach has been successfully applied to various classes of oxime derivatives to optimize their biological activities. acs.orgnih.govmdpi.com
Catalytic Strategies in the Synthesis and Transformations of 7 Methyl 1 Tetralone Oxime
Transition Metal Catalysis
Transition metal catalysis offers powerful and versatile methods for the transformation of oximes, providing milder alternatives to classical rearrangement conditions and enabling novel reaction pathways.
Palladium-Catalyzed Reactions (e.g., Semmler-Wolff Rearrangement)
The Semmler-Wolff reaction, a classic acid-catalyzed method for converting cyclohexenone and tetralone oximes into their corresponding aromatic amines, has been significantly advanced through the use of palladium catalysis. nih.govijsrp.org Traditional conditions often require harsh reagents like anhydrous HCl in refluxing acetic acid and acetic anhydride (B1165640), leading to limited functional group tolerance and moderate yields, with the Beckmann rearrangement being a common side reaction. nih.gov
Homogeneous palladium catalysts have been developed to overcome these limitations, enabling the efficient conversion of tetralone O-acyl oximes to the corresponding 1-aminonaphthalenes under milder conditions. nih.gov Research has shown that an improved method for the aromatization of 7-methyl-α-tetralone oxime can be achieved using acetic anhydride and anhydrous phosphoric acid at 80°C, which produces the corresponding acetylamino compound in yields exceeding 80%. ijsrp.org
The catalytic cycle is proposed to initiate with the oxidative addition of the oxime's N–O bond to a Pd(0) complex. nih.gov For instance, the reaction of a tetralone O-pentafluorobenzoyl oxime with Pd(PCy₃)₂ has been shown to afford the N–O oxidative addition product, which can be characterized by X-ray crystallography. nih.gov This intermediate can then undergo tautomerization to an enamine-derived amido-Pd(II) species, followed by isomerization and β-hydride elimination to generate a primary enimine. Tautomerization of this enimine then yields the final 1-aminonaphthalene product. nih.gov
The choice of the O-acyl group on the oxime is crucial for reaction efficiency. Studies on various 1-tetralone (B52770) oxime derivatives have demonstrated that O-pivaloyl and O-pentafluorobenzoyl groups lead to the highest yields of the aminonaphthalene product. nih.gov
| Substrate | Product | Catalyst System | Yield (%) |
|---|---|---|---|
| 7-Methyl-α-tetralone oxime | N-(6-Methyl-1-naphthyl)acetamide | Acetic anhydride, anhydrous H₃PO₄ | >80 |
| 5-Nitro-1-tetralone pivaloyl oxime | 5-Nitro-1-aminonaphthalene | Pd(OAc)₂, tricyclopentylphosphine, PivOH, K₂CO₃ | 81 |
| 7-Methoxy-1-tetralone pivaloyl oxime | 7-Methoxy-1-aminonaphthalene | Pd(OAc)₂, tricyclopentylphosphine, PivOH, K₂CO₃ | 85 |
Metal-Mediated and Metal-Catalyzed Functionalizations of Oximes
Beyond palladium, other transition metals catalyze a range of transformations of oximes, although specific examples involving 7-Methyl-1-tetralone (B1293843) oxime are less commonly reported. These metals can activate oximes and their derivatives towards various nucleophiles and reaction partners. For instance, metal centers can act as C–H bond activators or stabilize reactive radical intermediates in nitrosation reactions.
In broader contexts, copper, rhodium, and cobalt complexes have been employed for the functionalization of oximes. These reactions include cycloadditions and the introduction of functional groups at the α-position to the oxime. For example, cobalt(II) species have been reported to catalyze the synthesis of acyclic α-halo and α-nitroxy oxime ethers. While these methods demonstrate the potential for diverse functionalization, their application to 7-Methyl-1-tetralone oxime remains an area for further exploration.
Lewis Acid Catalysis in Oxime Transformations
Lewis acids play a crucial role in activating oximes for various transformations, most notably the Beckmann rearrangement. However, their application can be extended to other reaction types, such as cycloadditions. While specific studies on this compound are not prominent in the literature, general principles of Lewis acid catalysis on oximes are well-established.
For example, Lewis acids like Yb(OTf)₃ have been shown to catalyze stereodivergent intramolecular cycloadditions of oximes bearing a cyclopropane (B1198618) moiety, leading to the formation of isoxazolidines. acs.org In other cases, combinations of Lewis and Brønsted acids, such as BF₃ and TfOH, have been used to catalyze the reaction of aldoximes with dienes like cyclopentadiene. acs.org The role of the Lewis acid is to coordinate to the oxime oxygen, enhancing its electrophilicity and facilitating subsequent bond formation or rearrangement. The application of these catalytic systems to this compound could potentially unlock new pathways to complex nitrogen-containing polycyclic structures.
Photoredox Catalysis for Radical Generation from Functionalized Oximes
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, and O-substituted oximes are excellent precursors for iminyl radicals. researchgate.netresearchgate.net The process typically involves a single-electron transfer (SET) from an excited photocatalyst to the oxime derivative, leading to the formation of a radical anion. nih.gov This intermediate then fragments, cleaving the weak N–O bond to release the desired iminyl radical. nih.gov
These highly reactive iminyl radicals can participate in a variety of synthetic transformations, including:
Intramolecular hydrogen atom transfer (HAT): Leading to C-C bond formation and the construction of cyclic systems.
Addition to alkenes and arenes: Enabling the formation of new C-N and C-C bonds.
Norrish Type-I fragmentation: Cleavage of the α-carbon-carbon bond. researchgate.net
The reactivity of the generated radical is a key aspect of this methodology. While specific applications of photoredox catalysis to generate radicals from this compound are not extensively documented, the general strategies developed for other O-acyl and O-aryl oximes are broadly applicable. researchgate.net This approach offers a modern, mild alternative for the functionalization of tetralone scaffolds, moving beyond traditional ionic pathways.
Green Chemistry Principles in the Synthesis and Transformations of Tetralone Oximes
Development of Environmentally Benign Synthetic Methodologies for Oximes and their Derivatives
The synthesis of oximes is a fundamental transformation in organic chemistry. nih.gov Traditionally, these reactions have often involved hazardous reagents, toxic solvents like pyridine, and lengthy reaction times, leading to significant waste generation. ijprajournal.comacs.org In response, significant research has focused on developing greener, more sustainable alternatives that align with the principles of green chemistry. ingentaconnect.com
Environmentally benign methodologies focus on several key areas: the use of green solvents, alternative energy sources, and eco-friendly catalysts. Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent for organic reactions. nih.govacs.org Methodologies have been developed for the synthesis of oximes in aqueous media, which significantly reduces the reliance on volatile and hazardous organic solvents. ijprajournal.comnih.govacs.org
Another approach involves solvent-free reaction conditions. "Grindstone chemistry," for instance, allows for the synthesis of oximes by simply grinding the carbonyl compound and hydroxylamine (B1172632) hydrochloride with a non-toxic catalyst like bismuth(III) oxide (Bi2O3) at room temperature. nih.gov This method is rapid, efficient, and minimizes waste, offering chemical, economic, and environmental advantages. nih.gov
The use of alternative energy sources, such as microwave irradiation, can also contribute to greener synthetic pathways. Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased yields, and can be performed in greener solvents like water. nih.govacs.org Furthermore, replacing traditional acid catalysts with natural, biodegradable alternatives derived from sources like fruit juice represents another innovative green strategy. ijprajournal.com
The table below summarizes and compares traditional and green methodologies for oxime synthesis.
| Feature | Traditional Methods | Green Methodologies | Research Findings |
| Solvent | Often uses toxic organic solvents (e.g., pyridine). acs.org | Utilizes water, or reactions are conducted under solvent-free conditions. nih.govnih.govacs.org | Aqueous media and solvent-free grinding significantly reduce volatile organic compound (VOC) emissions and hazardous waste. nih.govijprajournal.com |
| Catalyst | May use strong, corrosive acids or toxic bases. acs.org | Employs non-toxic, reusable catalysts (e.g., Bi2O3) or natural acid catalysts. nih.govijprajournal.com | Natural catalysts from sources like Vitis lanata or Citrus limetta have been used effectively. ijprajournal.com |
| Energy | Typically requires prolonged heating (refluxing). ijprajournal.comacs.org | Can use ambient temperature (grinding) or efficient microwave irradiation. nih.govnih.govacs.org | Microwave-assisted reactions can be completed in minutes compared to hours for conventional heating, saving significant energy. nih.govacs.org |
| Reaction Time | Often requires several hours. acs.org | Can be as short as a few minutes. nih.govijprajournal.com | Excellent product yields (90-95%) have been achieved in 55-90 minutes using green methods. ijprajournal.com |
| Waste | Generates significant effluent and byproducts. acs.org | Minimal waste generation, aligning with the principle of waste prevention. nih.govnih.gov | The primary byproduct in ideal oxime formation is water, which is benign. |
These developments showcase a clear trend towards making the synthesis of oximes, including derivatives like 7-Methyl-1-tetralone (B1293843) oxime, safer, more efficient, and environmentally sustainable.
Atom Economy and Sustainable Reaction Design in Oxime Chemistry
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.org Introduced by Barry Trost, this concept shifts the focus from reaction yield to the inherent efficiency of the transformation itself. rsc.org A high atom economy indicates that most of the atoms from the starting materials are found in the product, minimizing the generation of waste byproducts. wikipedia.org
The percent atom economy is calculated using the following formula: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org
The synthesis of an oxime from a ketone or aldehyde and hydroxylamine is a condensation reaction, which is generally considered to have a high atom economy. In the case of 7-Methyl-1-tetralone oxime, the reaction proceeds as follows:
C₁₁H₁₂O (7-Methyl-1-tetralone) + NH₂OH (Hydroxylamine) → C₁₁H₁₃NO (this compound) + H₂O (Water)
The only byproduct is water, which is benign. The atom economy for this specific synthesis can be calculated to illustrate the efficiency of the reaction design.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| 7-Methyl-1-tetralone | C₁₁H₁₂O | 160.21 | Reactant |
| Hydroxylamine | NH₂OH | 33.03 | Reactant |
| Total Reactant Mass | 193.24 | ||
| This compound | C₁₁H₁₃NO | 175.23 | Desired Product |
| Water | H₂O | 18.02 | Byproduct |
Using the formula: % Atom Economy = (175.23 / 193.24) x 100 ≈ 90.68%
This high percentage demonstrates that the reaction is intrinsically efficient, incorporating over 90% of the reactant atoms into the desired oxime product. acs.org Designing sustainable reactions in oxime chemistry involves prioritizing transformations with high atom economy, such as addition and condensation reactions, over those with inherently poor atom economy, like certain elimination or substitution reactions that generate significant waste. wikipedia.orgrsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-methyl-1-tetralone oxime, and how can experimental reproducibility be ensured?
- Methodological Answer : Begin with the condensation of 7-methyl-1-tetralone with hydroxylamine hydrochloride under acidic or basic conditions. Optimize parameters (e.g., solvent polarity, temperature, stoichiometry) to maximize yield. Validate reproducibility by documenting precise reaction conditions (e.g., reflux time, purification steps) and cross-referencing with established protocols for analogous oximes . Use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm product identity and purity .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via thin-layer chromatography (TLC) and UV-Vis spectroscopy. Compare results with stability data from structurally similar oximes (e.g., phosgene oxime) to identify degradation pathways . Document findings using standardized degradation kinetics models .
Q. What spectroscopic techniques are most effective for distinguishing this compound from its tautomers or isomers?
- Methodological Answer : Employ a combination of H/C NMR, infrared (IR) spectroscopy, and X-ray crystallography. NMR chemical shifts for oxime protons (δ 8–10 ppm) and NOE experiments can resolve tautomeric forms. IR stretches (e.g., N–O at ~1600 cm) and crystallographic data provide additional confirmation .
Q. How can researchers conduct a systematic literature review on this compound’s reactivity?
- Methodological Answer : Use databases like SciFinder, Reaxys, and PubMed with keywords such as "tetralone oxime derivatives," "Beckmann rearrangement," and "oxime functionalization." Filter results by relevance, focusing on peer-reviewed journals and avoiding non-academic sources (e.g., commercial websites). Critically evaluate experimental protocols and data reproducibility .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for this compound derivatives be resolved?
- Methodological Answer : Perform meta-analysis of published data to identify variables affecting yields (e.g., catalyst type, solvent purity). Replicate key experiments under controlled conditions, using statistical tools (e.g., ANOVA) to quantify variability. Cross-validate results with independent characterization methods (e.g., mass spectrometry) to rule out impurities . Publish negative results to address publication bias .
Q. What mechanistic insights can be gained from studying the Beckmann rearrangement of this compound?
- Methodological Answer : Use density functional theory (DFT) calculations to model transition states and reaction pathways. Compare computational results with experimental kinetic data (e.g., rate constants under varying pH or temperature). Isotopic labeling (e.g., N in oxime groups) can track rearrangement intermediates via NMR or mass spectrometry .
Q. How should researchers design toxicity studies for this compound, given limited existing data?
- Methodological Answer : Extrapolate from structurally related compounds (e.g., phosgene oxime’s AEGL values) to establish provisional safety thresholds. Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and in vivo studies (e.g., acute exposure in rodent models). Apply uncertainty factors (e.g., 3–10×) to account for interspecies variability and data gaps .
Q. What strategies mitigate spectral interference when analyzing this compound in complex matrices?
- Methodological Answer : Optimize sample preparation (e.g., solid-phase extraction, derivatization) to isolate the target compound. Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. Validate methods via spike-recovery experiments in representative matrices (e.g., biological fluids, environmental samples) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
